molecular formula C13H19ClN2O B1447942 N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride CAS No. 1394040-55-1

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride

Cat. No.: B1447942
CAS No.: 1394040-55-1
M. Wt: 254.75 g/mol
InChI Key: PNOMPVMKZAMAAT-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : The chemical synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves innovative strategies, demonstrating the compound's role as a precursor in the creation of new quinone classes, highlighting its significance in synthetic chemistry (Jacobs et al., 2008).

  • Structural Characterization : Structural characterization through crystal and calculated structures of derivatives, including their biological activity against specific bacterial strains, shows the compound's utility in developing novel antimicrobial agents (Bai et al., 2012).

Pharmacological Potential

  • Anticonvulsant Activity : The compound serves as a basis for designing new hybrid compounds with potential anticonvulsant properties, joining fragments of well-known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

  • Anticancer Applications : Novel 1,2,3,4-tetrahydroquinoline scaffolds have been identified as potent inhibitors of NF-κB transcriptional activity, with significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Jo et al., 2016).

  • Antiglioima and Anticancer Activity : Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives show selective blocking of glioma growth while sparing normal astrocytes, further substantiating their potential in cancer therapy, especially gliomas (Mohler et al., 2006).

  • Corrosion Inhibition : The corrosion inhibition ability of quinazoline derivatives on mild steel in an acidic medium, as studied through electrochemical parameters, suggests the compound's application in industrial settings to prevent corrosion (Kumar et al., 2020).

  • Antiviral Potential : A novel tetrahydroquinazoline derivative exhibits promising activity against SARS-CoV-2 proteins, suggesting potential therapeutic applications in treating COVID-19 and related coronaviruses (Krysantieva et al., 2023).

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11;/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMPVMKZAMAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.